

# Spectroscopic Analysis of 5-Methoxypyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methoxypyridin-3-ol

Cat. No.: B145466

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## Introduction

**5-Methoxypyridin-3-ol**, a substituted pyridine derivative, is a molecule of interest in various chemical research domains, including medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of its molecular structure. This technical guide provides a summary of the available spectroscopic data for **5-Methoxypyridin-3-ol** (CAS No. 109345-94-0), alongside detailed, generalized experimental protocols for acquiring such data.

## Spectroscopic Data Summary

Despite a comprehensive search of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS), specific experimental spectroscopic data for **5-Methoxypyridin-3-ol** could not be located. The following tables are therefore provided as a template for researchers to populate upon experimental data acquisition.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5-Methoxypyridin-3-ol**

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration	Assignment
Data not available				
Data not available				
Data not available				
Data not available				

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5-Methoxypyridin-3-ol**

Chemical Shift (δ) [ppm]	Assignment
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	

Table 3: IR Absorption Data for **5-Methoxypyridin-3-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available		
Data not available		
Data not available		
Data not available		
Data not available		

Table 4: Mass Spectrometry Data for **5-Methoxypyridin-3-ol**

m/z	Relative Intensity (%)	Assignment
Data not available	[M] <sup>+</sup>	
Data not available		
Data not available		
Data not available		

## Experimental Protocols

The following sections detail generalized experimental procedures for acquiring high-quality spectroscopic data for a solid organic compound such as **5-Methoxypyridin-3-ol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of **5-Methoxypyridin-3-ol**.
  - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>) in a clean, dry vial. The choice of solvent will

depend on the solubility of the compound and the desired spectral resolution.

- Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
  - Acquire a  $^1\text{H}$  NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  - Acquire a  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
  - Place a small amount of solid **5-Methoxypyridin-3-ol** directly onto the center of the ATR crystal.
- Instrument Setup and Data Acquisition:
  - Lower the ATR press to ensure firm and even contact between the sample and the crystal.
  - Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4  $\text{cm}^{-1}$  over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch, C-H stretch, C=C and C=N ring stretches, C-O stretch).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

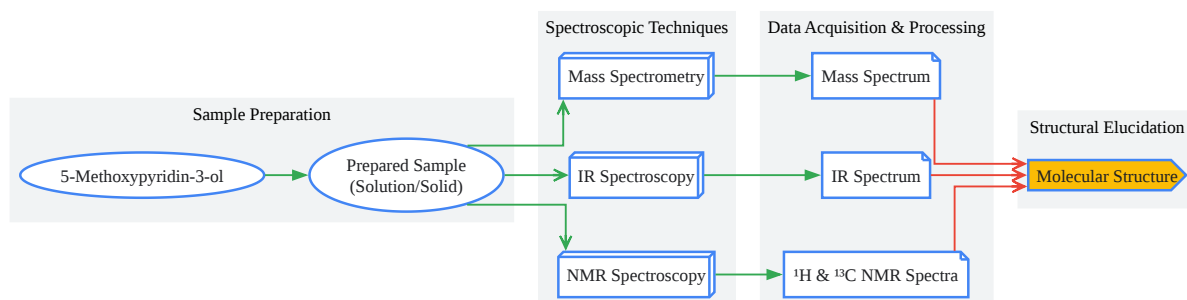
#### Methodology (Electron Ionization - EI):

- Sample Preparation:
  - Dissolve a small amount of **5-Methoxypyridin-3-ol** in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

- If using a direct insertion probe, place a small amount of the solid sample in a capillary tube.
- Instrument Setup and Data Acquisition:
  - Introduce the sample into the ion source of the mass spectrometer. For a solution, this may be via direct infusion or through a gas chromatograph (GC-MS).
  - The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - A detector records the abundance of each ion.
- Data Processing:
  - The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .
  - Identify the molecular ion peak ( $[M]^+$ ), which corresponds to the molecular weight of the compound.
  - Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the stable fragments lost from the molecular ion.

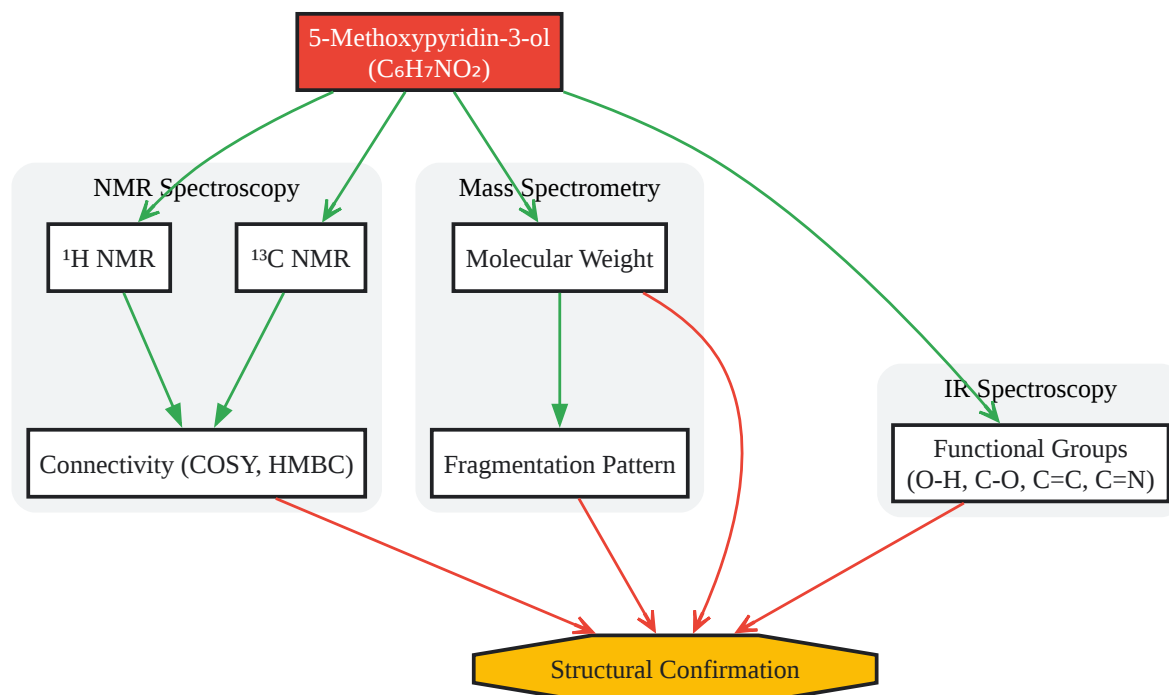
## Visualizations

The following diagrams illustrate the general workflow and logical relationships in spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: Logical relationships between spectroscopic data and structural information.

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